molecular formula C24H30N4O4S2 B2813325 ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 851410-69-0

ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2813325
CAS No.: 851410-69-0
M. Wt: 502.65
InChI Key: GSHGUFCGLBYMJD-UHFFFAOYSA-N
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Description

ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperazine ring and the ethyl ester group. Key steps in the synthesis may include:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This can be achieved through nucleophilic substitution reactions, where the piperazine ring is attached to the thieno[3,2-d]pyrimidine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can be compared with other thienopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S2/c1-5-32-24(31)27-8-6-26(7-9-27)20(29)14-33-23-25-19-13-17(4)34-21(19)22(30)28(23)18-11-15(2)10-16(3)12-18/h10-12,17H,5-9,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHGUFCGLBYMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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